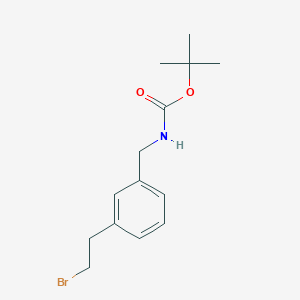

tert-Butyl 3-(2-bromoethyl)benzylcarbamate

説明

Structure

3D Structure

特性

分子式 |

C14H20BrNO2 |

|---|---|

分子量 |

314.22 g/mol |

IUPAC名 |

tert-butyl N-[[3-(2-bromoethyl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12-6-4-5-11(9-12)7-8-15/h4-6,9H,7-8,10H2,1-3H3,(H,16,17) |

InChIキー |

FOEGCHILPJMDRT-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCBr |

製品の起源 |

United States |

Bifunctional Orthogonality in Drug Discovery: A Technical Guide to tert-Butyl 3-(2-bromoethyl)benzylcarbamate

Executive Summary & Structural Rationale

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of downstream synthetic campaigns. As an application scientist overseeing library generation and lead optimization, I prioritize scaffolds that offer orthogonal reactivity. tert-Butyl 3-(2-bromoethyl)benzylcarbamate (CAS: 1823313-12-7)[1] is a quintessential example of such a molecule.

By integrating a primary alkyl bromide with a Boc-protected benzylamine on a meta-substituted benzene ring, this compound provides a highly controlled, sequential functionalization platform. The 2-bromoethyl group acts as a potent electrophile, primed for nucleophilic aliphatic substitution (

Quantitative Chemical Profiling

To ensure precise reagent calculations and tracking, the physicochemical properties of the meta-isomer and its closely related positional isomers are summarized below.

| Property | Value / Identifier |

| Chemical Name | tert-Butyl 3-(2-bromoethyl)benzylcarbamate |

| Target CAS Number | 1823313-12-7[1] |

| Molecular Formula | |

| Molecular Weight | 314.22 g/mol |

| Ortho-Isomer CAS | 496917-86-3 (2-position)[2] |

| Para-Isomer CAS | 1823511-02-9 (4-position)[1] |

Experimental Workflows & Logical Relationships

The true utility of this building block lies in its predictable reaction pathways. The diagram below illustrates the divergent synthetic routes enabled by its orthogonal functional groups.

Orthogonal functionalization pathways for tert-Butyl 3-(2-bromoethyl)benzylcarbamate.

Self-Validating Experimental Methodologies

To guarantee scientific integrity, every synthetic step must be treated as a self-validating system. The following protocols detail not just the how, but the causality behind the experimental choices.

Protocol 1: Chemoselective Displacement of the Primary Bromide

Objective: To functionalize the ethyl side chain with a secondary amine (e.g., forming a piperidine or piperazine derivative) while preserving the Boc-protected benzylamine.

-

Reagent Preparation: Dissolve tert-Butyl 3-(2-bromoethyl)benzylcarbamate (1.0 eq) and the target nucleophilic amine (1.2 eq) in anhydrous Acetonitrile (MeCN).

-

Base Addition: Add anhydrous Potassium Carbonate (

, 2.0 eq) to the stirring solution. -

Thermal Activation: Heat the reaction mixture to 65°C under an inert nitrogen atmosphere for 6–8 hours.

-

Causality of Choices: MeCN is selected as the optimal solvent because its polar aprotic nature stabilizes the transition state of the

reaction, significantly accelerating the displacement of the primary bromide compared to non-polar solvents. -

Self-Validating System (IPC): Monitor the reaction via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (

and

Protocol 2: Orthogonal Cleavage of the tert-Butoxycarbonyl (Boc) Group

Objective: To unmask the primary benzylamine for subsequent amidation or reductive amination.

-

Reagent Preparation: Dissolve the functionalized intermediate from Protocol 1 in Dichloromethane (DCM) and cool to 0°C using an ice bath.

-

Acidic Cleavage: Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Causality of Choices: The Boc group is highly sensitive to acidic conditions but completely stable to bases and nucleophiles. TFA provides the necessary protonation to drive the elimination of isobutylene and carbon dioxide. DCM acts as a non-nucleophilic diluent to control the exothermic nature of the cleavage.

-

Self-Validating System (IPC): Validate the deprotection using Thin-Layer Chromatography (TLC) coupled with a Ninhydrin stain. The Boc-protected starting material is Ninhydrin-negative. Upon successful cleavage, the resulting free primary amine will react with Ninhydrin upon heating to form Ruhemann's purple, providing an immediate, visual confirmation of success.

Reaction Optimization Parameters

| Parameter | Nucleophilic Substitution ( | Boc Deprotection |

| Optimal Solvent | Acetonitrile (MeCN) or DMF | Dichloromethane (DCM) |

| Reagent/Catalyst | Trifluoroacetic Acid (TFA) | |

| Temperature | 60°C – 80°C | 0°C to Room Temperature |

| Reaction Time | 4 – 12 hours | 1 – 2 hours |

| Validation Metric | LC-MS (Loss of | TLC (Ninhydrin stain, |

References

Sources

Physicochemical Profiling and Synthetic Utility of tert-Butyl 3-(2-bromoethyl)benzylcarbamate: A Technical Guide

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, bifunctional building blocks are critical for assembling diverse chemical libraries. tert-Butyl 3-(2-bromoethyl)benzylcarbamate is a highly versatile, orthogonally protected intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact molecular weight determination, and self-validating experimental workflows for its application in nucleophilic substitution and cross-coupling reactions.

Structural Anatomy & Orthogonal Reactivity

The utility of tert-butyl 3-(2-bromoethyl)benzylcarbamate lies in its dual-functional nature, which allows chemists to perform sequential modifications without unwanted side reactions.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group masks the primary benzylamine. Causality: Unprotected primary amines are highly nucleophilic and prone to over-alkylation or unwanted acylation during downstream synthesis. The Boc group is sterically hindered and electronically deactivated, rendering the nitrogen inert to strong nucleophiles and bases. As detailed in[1], the Boc group can be selectively cleaved later using acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane) without affecting other functional groups.

-

The 2-Bromoethyl Handle: Positioned at the meta (3-) position of the aromatic ring, the primary alkyl bromide serves as a highly reactive electrophile. Causality: The primary nature of the carbon attached to the bromine minimizes steric hindrance, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions with amines, thiols, or alkoxides.

Orthogonal reactivity pathways of tert-butyl 3-(2-bromoethyl)benzylcarbamate.

Physicochemical Profiling & Exact Mass Determination

Accurate molecular weight calculation is paramount for the analytical validation of this compound. The molecular formula is C14H20BrNO2 , yielding an average molecular weight of 314.22 g/mol [2].

However, in mass spectrometry (MS), average molecular weight is insufficient. Bromine exists in nature as two stable isotopes: 79Br and 81Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[3]. Therefore, the exact monoisotopic masses must be calculated for both isotopes to establish a self-validating analytical target.

Quantitative Data Summary

| Property | Value |

| Chemical Name | tert-Butyl 3-(2-bromoethyl)benzylcarbamate |

| Molecular Formula | C14H20BrNO2 |

| Average Molecular Weight | 314.22 g/mol |

| Monoisotopic Mass (79Br) | 313.0677 Da |

| Monoisotopic Mass (81Br) | 315.0657 Da |

| Expected [M+H]⁺ m/z (ESI+) | 314.075 / 316.073 (Characteristic 1:1 Doublet) |

| LogP (Predicted) | ~3.8 (Highly lipophilic due to Boc and Br) |

Analytical Causality: When analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS), the presence of a doublet peak separated by exactly 2 m/z units at equal intensity is an absolute confirmation that the bromoethyl moiety remains intact and has not undergone premature hydrolysis or elimination during storage or synthesis[3].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step incorporates specific chemical logic (causality) and built-in analytical checkpoints.

Workflow A: LC-MS Validation of the Intact Bromoethyl Handle

This protocol is used to verify the purity and molecular weight of the starting material before committing it to complex syntheses.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solubilization of the lipophilic Boc-protected compound while remaining compatible with reverse-phase mobile phases.

-

Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: The C18 stationary phase effectively retains the lipophilic molecule, while the 0.1% Formic Acid acts as a proton source to facilitate [M+H]⁺ ion formation.

-

Ionization (ESI+): Utilize Electrospray Ionization in positive mode with a low capillary voltage and mild desolvation temperature (e.g., 250°C). Causality: Soft ionization is critical. Excessive heat or voltage will cause in-source fragmentation, specifically the loss of the tert-butyl cation (-56 Da) or isobutylene + CO₂ (-100 Da) from the Boc group, complicating spectral interpretation.

-

Data Validation: Scan for the isotopic doublet at m/z 314.1 and 316.1. If a peak at m/z 234.1 is observed, it indicates that the bromine has been displaced by a hydroxyl group (hydrolysis).

Self-validating LC-MS workflow for confirming molecular weight and isotopic pattern.

Workflow B: Nucleophilic Substitution (SN2) Derivatization

This protocol outlines the coupling of the bromoethyl handle with a secondary amine to generate a tertiary amine intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried flask under nitrogen, dissolve tert-butyl 3-(2-bromoethyl)benzylcarbamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Causality: DMF is a polar aprotic solvent. It solvates the cations of the base while leaving the nucleophile "naked" and highly reactive, thereby accelerating the SN2 pathway.

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq). Causality: K₂CO₃ acts as a mild, heterogeneous inorganic base to scavenge the HBr byproduct. It is sufficiently basic to drive the reaction forward but mild enough to prevent base-catalyzed E2 elimination (which would yield an unwanted styrene derivative).

-

Nucleophile Addition: Add the target secondary amine (1.2 eq) dropwise. Stir the suspension at 60°C for 12 hours. Causality: Moderate heating overcomes the activation energy barrier for substitution at a primary alkyl bromide while minimizing thermal degradation of the Boc group.

-

Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 7:3). Causality: The starting bromide is highly non-polar (high Rf). The resulting tertiary amine will be significantly more polar (lower Rf), allowing visual confirmation of reaction completion.

-

Aqueous Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Causality: Water dissolves the DMF and inorganic salts (KBr, excess K₂CO₃), partitioning the highly lipophilic Boc-protected product exclusively into the organic layer.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

-

Boumrah, Y., et al. (2018). Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling by HPLC-QTOF-MS. National Institutes of Health (PMC).[Link]

-

ChemBK Chemical Database. tert-Butyl [4-(2-bromoethyl)benzyl]carbamate Physico-chemical Properties.[Link]

Sources

Orthogonal Functionalization in 3D Space: A Technical Guide to tert-Butyl 3-(2-bromoethyl)benzylcarbamate

Executive Summary

In modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity 2D fragment hit to a high-affinity 3D lead compound is a critical bottleneck. This elaboration requires modular, bifunctional building blocks that can project pharmacophores into distinct three-dimensional vectors. tert-Butyl 3-(2-bromoethyl)benzylcarbamate (C₁₄H₂₀BrNO₂) serves as a premier example of such a linchpin. By offering two orthogonally reactive sites—a nucleophile-ready electrophilic alkyl bromide and a protected primary amine—it enables programmable, step-wise molecular assembly without the need for complex protecting group gymnastics.

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for utilizing this specific structure in advanced drug development workflows.

Structural Causality & Physicochemical Profile

The architectural utility of tert-butyl 3-(2-bromoethyl)benzylcarbamate lies fundamentally in its meta-substitution pattern and its dual reactivity.

Unlike para-substituted analogs which project linearly, the meta-relationship introduces an approximate 120° angle between the two functional arms. This specific geometric vector is highly valuable for accessing adjacent sub-pockets in a target protein's active site without inducing severe steric clashes, a principle heavily utilized in1 [1].

The molecule relies on strict orthogonal reactivity:

-

The 2-Bromoethyl Group: A classic electrophile primed for bimolecular nucleophilic substitution (Sₙ2). The two-carbon spacer isolates the reaction center from the electron-withdrawing effects of the aromatic ring, while the bromide serves as an excellent leaving group, as demonstrated in high-throughput N-alkylation studies (2 [2]).

-

The N-Boc Protected Benzylamine: The tert-butyloxycarbonyl (Boc) group masks the primary amine, preventing self-polymerization. It is highly stable to the basic conditions required for Sₙ2 reactions but can be rapidly cleaved under mild acidic conditions via the expulsion of a tert-butyl cation (3 [3]).

Quantitative Data Summary

Table 1: Physicochemical Properties of tert-Butyl 3-(2-bromoethyl)benzylcarbamate

| Property | Value | Structural Significance |

| Molecular Formula | C₁₄H₂₀BrNO₂ | Defines the bifunctional scaffold |

| Molecular Weight | 314.22 g/mol | Optimal size for fragment elaboration |

| Substitution Pattern | meta (1,3-disubstituted) | Provides a ~120° spatial vector |

| H-Bond Donors | 1 (Carbamate NH) | Can participate in target binding |

| H-Bond Acceptors | 2 (Carbamate O) | Enhances solubility profile |

| Electrophilic Center | C-Br (Primary alkyl) | Highly reactive towards Sₙ2 displacement |

Mechanistic Workflows & Experimental Protocols

To ensure high fidelity in library synthesis, the following protocols have been optimized to maximize yield while suppressing side reactions. A primary concern when working with 2-bromoethyl functional groups is the competing E2 elimination pathway, which can yield an unwanted styrene derivative (4 [4]).

Protocol 1: Chemoselective Sₙ2 Alkylation

Objective: To couple a secondary amine pharmacophore to the 2-bromoethyl tail. Causality: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base to mop up the generated HBr without being strong enough to promote E2 elimination. A catalytic amount of Potassium Iodide (KI) is added to facilitate a Finkelstein reaction, transiently converting the alkyl bromide to a more reactive alkyl iodide in situ, thereby accelerating the Sₙ2 process.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-(2-bromoethyl)benzylcarbamate (1.0 equiv) and the target secondary amine (1.2 equiv) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

-

Activation: Add finely powdered anhydrous K₂CO₃ (3.0 equiv) and KI (0.1 equiv).

-

Reaction: Heat the suspension to 65 °C and stir vigorously for 12–16 hours.

-

Self-Validation: Monitor the reaction via LC-MS or TLC (UV active, visualize with phosphomolybdic acid). The complete disappearance of the starting material mass (m/z 314) and the appearance of the product mass validates reaction completion.

-

Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the elaborated intermediate.

Protocol 2: Acid-Mediated Boc Deprotection

Objective: To unmask the benzylamine for subsequent amide coupling or reductive amination. Causality: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the industry standard for Boc removal. The acid protonates the carbamate, leading to the expulsion of a tert-butyl cation (which loses a proton to become isobutylene gas) and carbon dioxide. The reaction is self-driving due to the entropic gain of gas evolution.

Step-by-Step Methodology:

-

Preparation: Dissolve the purified intermediate from Protocol 1 in anhydrous DCM (0.1 M).

-

Cleavage: Cool the solution to 0 °C using an ice bath. Dropwise, add TFA to achieve a 1:4 (v/v) ratio of TFA to DCM.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

-

Self-Validation: Monitor via TLC. The newly formed primary amine will be highly polar (staying near the baseline in standard non-polar solvent systems) and will stain positive (yielding a deep purple/red color) with Ninhydrin.

-

Quenching & Workup: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is strictly basic (pH > 8, verified via pH paper).

-

Isolation: Extract with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amine, ready for the next synthetic step.

Table 2: Standardized Reaction Metrics for Orthogonal Functionalization

| Reaction Phase | Reagents & Solvents | Temp & Time | Expected Yield | Competing Side Reaction |

| Sₙ2 Alkylation | Sec-amine, K₂CO₃, KI, MeCN | 65 °C, 12-16 h | 75-90% | E2 Elimination (Styrene formation) |

| Boc Deprotection | TFA (20% v/v), DCM | 25 °C, 1-2 h | >95% | Premature cleavage (if heated) |

Visualizing the Synthetic Logic

The following diagrams map the logical progression of utilizing tert-butyl 3-(2-bromoethyl)benzylcarbamate in synthetic workflows.

Orthogonal reactivity workflow demonstrating sequential SN2 alkylation and Boc deprotection.

Integration of bifunctional linkers in Fragment-Based Drug Discovery for 3D elaboration.

References

-

Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. 1

-

High throughput reaction screening using desorption electrospray ionization mass spectrometry. PMC / National Institutes of Health.2

-

24.6: Synthesis of Amines. Chemistry LibreTexts. 3

-

(2-Bromo-benzyl)-ethyl-amine | Research Chemical. Benchchem. 4

Sources

Purity Analysis of tert-Butyl 3-(2-bromoethyl)benzylcarbamate: A Comprehensive Analytical Framework

Executive Summary

In pharmaceutical development, the integrity of synthetic building blocks directly dictates the safety and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl 3-(2-bromoethyl)benzylcarbamate (C₁₄H₂₀BrNO₂) is a highly versatile intermediate featuring two critically reactive moieties: an acid-labile Boc-protected amine and a base/heat-sensitive alkyl bromide.

This whitepaper provides an in-depth, self-validating analytical framework for the purity analysis of this compound. Designed for analytical scientists and drug development professionals, this guide synthesizes fundamental chromatographic principles with the latest [1] to ensure robust, reproducible, and artifact-free quantitation.

Chemical Profiling & Analytical Vulnerabilities

To design a highly specific High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule's vulnerabilities. Analytical artifacts—impurities generated during the analysis rather than from the synthesis—are the primary cause of out-of-specification (OOS) investigations.

-

The Boc-Carbamate Moiety: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to strong acids. Causality: While 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) is a standard ion-pairing agent in reversed-phase HPLC, prolonged exposure in an autosampler queue can induce slow, on-column deprotection[2]. This generates artificial "deboc" impurities. Therefore, a milder acidic modifier is required.

-

The 2-Bromoethyl Group: Alkyl bromides are highly susceptible to nucleophilic substitution and elimination reactions. Causality: Utilizing aqueous basic mobile phases or elevating the column compartment temperature (>40°C) will catalyze the hydrolysis of the bromide to an alcohol, or its elimination to a styrene derivative.

To prevent these analytical artifacts, the method must operate under mildly acidic conditions (pH 2.7–3.0) at ambient temperatures.

Primary degradation pathways of tert-Butyl 3-(2-bromoethyl)benzylcarbamate.

Strategic Method Development (HPLC-UV/MS)

The objective is to establish a stability-indicating method capable of separating the core molecule from its synthetic precursors and degradation products[3].

Stationary Phase Selection

We select a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).

-

Causality: Unreacted silanols on the silica matrix act as weak cation exchangers. If the sample contains trace amounts of the deboc-amine impurity (a free base), it will interact strongly with these silanols, resulting in severe peak tailing and masking closely eluting impurities[4]. End-capping neutralizes these active sites, ensuring sharp, symmetrical peaks.

Mobile Phase & Diluent Optimization

-

Mobile Phase: 0.1% Formic Acid (FA) in Water (A) and 0.1% FA in Acetonitrile (B).

-

Causality: FA provides a mild pH (~2.7) that stabilizes the alkyl bromide while preventing the solvolysis of the Boc group[2]. Furthermore, FA is highly volatile, making this method directly transferable to LC-MS for impurity identification.

-

-

Sample Diluent: 50:50 Acetonitrile:Water (v/v).

-

Causality: Injecting a sample dissolved in 100% strong solvent (Acetonitrile) into a highly aqueous initial mobile phase causes solvent-mismatch peak distortion. A 50:50 blend ensures solubility while maintaining peak focusing at the column head.

-

Workflow for HPLC-UV/MS purity analysis of Boc-protected alkyl bromides.

Self-Validating Experimental Protocol

A protocol is only scientifically sound if it can prove its own reliability before generating data. This methodology embeds a System Suitability Test (SST) . If the SST fails, the sequence halts, preventing the acquisition of compromised data.

Step-by-Step Methodology

1. Instrument Preparation:

-

Set the column oven to 25°C (minimizes thermal degradation).

-

Set the autosampler to 4°C (prevents in-vial hydrolysis over long queues).

-

Configure the Diode Array Detector (DAD) to 214 nm (carbamate backbone) and 254 nm (aromatic ring).

2. Gradient Elution Program:

-

Flow Rate: 1.0 mL/min.

-

0–2 min: 10% B (Isocratic hold to focus polar impurities)

-

2–15 min: 10% to 90% B (Linear gradient for separation)

-

15–18 min: 90% B (Column wash)

-

18–22 min: 10% B (Re-equilibration)

3. Solution Preparation (The Self-Validating System):

-

Blank: 50:50 Acetonitrile:Water. (Validates baseline noise and absence of carryover).

-

Sensitivity Solution (LOQ): 0.5 µg/mL of the reference standard. (Validates that the detector can reliably "see" impurities at the 0.05% threshold).

-

Standard Solution (SST): 1.0 mg/mL of the reference standard. (Injected 5 times to validate system precision).

-

Resolution Solution: 1.0 mg/mL of the sample spiked with 0.1% 3-(2-bromoethyl)benzylamine (deboc-impurity). (Validates the column's resolving power).

4. Execution Sequence:

-

Inject Blank (1x)

-

Inject Sensitivity Solution (1x) → Check Signal-to-Noise (S/N) > 10.

-

Inject Standard Solution (5x) → Check Retention Time RSD < 1.0% and Area RSD < 2.0%.

-

Inject Resolution Solution (1x) → Check Resolution (Rs) > 1.5 between API and deboc-impurity.

-

Inject Unknown Samples.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the method must be validated according to the[5],[6]. The table below summarizes the quantitative data requirements and the causality behind each acceptance criterion.

| Validation Parameter | ICH Q2(R2) Requirement | Experimental Acceptance Criteria | Causality / Rationale |

| System Suitability | Verify system performance | Rs > 1.5, Tailing < 1.5, RSD < 2.0% | Ensures baseline resolution between the active molecule and closely eluting synthetic impurities. |

| Specificity | Peak purity confirmation | No interference at RT of analyte | Confirms via DAD/MS that degradation products do not co-elute with the main peak[3]. |

| Linearity | Proportional response | R² ≥ 0.999 across 25% to 150% | Validates the UV detector's dynamic range for accurate quantitation of both API and trace impurities. |

| LOD / LOQ | Sensitivity limits | S/N > 3 (LOD) and S/N > 10 (LOQ) | Guarantees the reliable detection and reporting of trace impurities down to the 0.05% reporting threshold[5]. |

| Robustness | Method reliability | Stable RTs under ±2°C or ±0.2 pH | Proves the method withstands slight day-to-day laboratory variations without compromising data integrity[1]. |

Conclusion

The purity analysis of tert-Butyl 3-(2-bromoethyl)benzylcarbamate requires a delicate balance between achieving chromatographic resolution and preserving the structural integrity of the analyte. By utilizing a mild formic acid gradient, an end-capped stationary phase, and strict temperature controls, analytical scientists can eliminate artifactual degradation. Furthermore, embedding a rigorous System Suitability Test ensures that the protocol acts as a self-validating system, guaranteeing that all generated data meets the stringent requirements of modern pharmaceutical quality assurance.

References

-

International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency (EMA), 2024. URL:[Link]

-

International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH Official Website, 2023. URL:[Link]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. database.ich.org [database.ich.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mastercontrol.com [mastercontrol.com]

- 6. intuitionlabs.ai [intuitionlabs.ai]

Potential applications of tert-Butyl 3-(2-bromoethyl)benzylcarbamate in medicinal chemistry

An In-depth Technical Guide on the Applications of tert-Butyl 3-(2-bromoethyl)benzylcarbamate in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, bifunctional scaffolds that offer orthogonal reactivity are of immense value, enabling the systematic construction of complex molecular architectures. Tert-Butyl 3-(2-bromoethyl)benzylcarbamate emerges as a compound of significant interest, embodying this principle through its unique combination of a protected amine and an alkylating agent. This guide provides a comprehensive technical overview of its synthesis, reactivity, and, most importantly, its potential applications in the rational design of new drug candidates. We will delve into the causality behind its utility, offering field-proven insights and detailed protocols to empower researchers in their quest for therapeutic innovation.

Core Molecular Attributes and Strategic Value

Tert-Butyl 3-(2-bromoethyl)benzylcarbamate is a bifunctional molecule featuring a Boc-protected benzylamine and a bromoethyl substituent at the meta position of the benzene ring. This specific arrangement of functional groups underpins its versatility in medicinal chemistry.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, provides the necessary orthogonality for multi-step syntheses.

-

The 2-Bromoethyl Group: This functional group acts as a moderately reactive electrophile, capable of participating in a variety of nucleophilic substitution reactions. Its reactivity allows for the introduction of diverse functionalities, including the formation of ethers, thioethers, and amines.

-

The Benzyl Scaffold: The central phenyl ring provides a rigid scaffold that can be further functionalized if necessary. The meta-substitution pattern between the protected amine and the bromoethyl group influences the spatial orientation of appended functionalities, which can be critical for molecular recognition at biological targets.

Proposed Synthetic Pathway

The synthesis of tert-Butyl 3-(2-bromoethyl)benzylcarbamate can be achieved through a straightforward, multi-step sequence starting from commercially available materials.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of tert-Butyl 3-(2-bromoethyl)benzylcarbamate

Step 1: Benzylic Bromination of 3-Methylbenzonitrile

-

To a solution of 3-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.1 eq).[1][2]

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude 3-(bromomethyl)benzonitrile by column chromatography.

Step 2: Hydroxymethylation of 3-(Bromomethyl)benzonitrile

-

Dissolve 3-(bromomethyl)benzonitrile (1.0 eq) in an appropriate solvent and react with formaldehyde in the presence of a base to yield 3-(2-hydroxyethyl)benzonitrile.

Step 3: Bromination of 3-(2-Hydroxyethyl)benzonitrile

-

Treat 3-(2-hydroxyethyl)benzonitrile (1.0 eq) with a brominating agent such as phosphorus tribromide (PBr₃) in an inert solvent to afford 3-(2-bromoethyl)benzonitrile.[3]

Step 4: Reduction of 3-(2-Bromoethyl)benzonitrile

-

The nitrile group of 3-(2-bromoethyl)benzonitrile (1.0 eq) is reduced to a primary amine using a reducing agent like nickel boride, generated in situ from nickel(II) chloride and sodium borohydride.[4] This method is often preferred for its mild conditions and tolerance of other functional groups.

-

The reaction yields 3-(2-bromoethyl)benzylamine.

Step 5: Boc Protection of 3-(2-bromoethyl)benzylamine

-

Dissolve 3-(2-bromoethyl)benzylamine (1.0 eq) in a solvent like dichloromethane.

-

Add a base, such as triethylamine (1.5 eq), followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[5][6]

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

Purify the final product, tert-Butyl 3-(2-bromoethyl)benzylcarbamate, by column chromatography.

Potential Applications in Medicinal Chemistry

The unique bifunctional nature of tert-Butyl 3-(2-bromoethyl)benzylcarbamate makes it a highly attractive starting material for the synthesis of a wide array of pharmacologically relevant scaffolds.

Synthesis of Constrained Cyclic Ligands

The intramolecular reaction between the Boc-protected amine (after deprotection) and the bromoethyl group can be exploited to synthesize cyclic structures, such as tetrahydroisoquinolines, which are privileged scaffolds in medicinal chemistry, often found in alkaloids and other natural products with potent biological activities.

Caption: Pathway to a privileged tetrahydroisoquinoline scaffold.

Development of Covalent Inhibitors

The bromoethyl group can act as a warhead for targeted covalent inhibition of proteins. By incorporating this moiety into a ligand designed to bind to a specific protein, the bromoethyl group can form a covalent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the protein's active site, leading to irreversible inhibition.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Tert-Butyl 3-(2-bromoethyl)benzylcarbamate can serve as a versatile precursor for the synthesis of the linker component of PROTACs. The bromoethyl group can be used to attach the linker to a warhead that binds the protein of interest, while the deprotected amine can be acylated with a ligand for the E3 ligase.

Caption: Application as a linker precursor in PROTAC development.

Synthesis of Novel Scaffolds via Cross-Coupling Reactions

While not directly part of the provided chemical name, the synthesis of this molecule likely starts from a brominated precursor. If a bromine atom is present on the aromatic ring, it can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity and build complex molecular architectures.

Quantitative Data and Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₀BrNO₂ |

| Molecular Weight | 314.22 g/mol |

| LogP | ~3.5 |

| Topological Polar Surface Area (TPSA) | 38.33 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 5 |

Conclusion and Future Outlook

Tert-Butyl 3-(2-bromoethyl)benzylcarbamate represents a promising and versatile building block for medicinal chemistry. Its orthogonal protecting group strategy and the presence of a reactive electrophile provide a powerful platform for the synthesis of a diverse range of bioactive molecules. From the construction of privileged heterocyclic scaffolds to the development of cutting-edge therapeutic modalities like covalent inhibitors and PROTACs, the potential applications of this compound are vast. Further exploration and characterization of this and structurally related molecules will undoubtedly contribute to the advancement of modern drug discovery.

References

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. Indian Journal of Chemistry. [Link]

-

Synthesis of 3-(2-bromoethyl)-indole. PrepChem.com. [Link]

-

SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Academia.edu. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]

-

Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. scispace.com [scispace.com]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

Engineering Bifunctional Architectures: The Role of tert-Butyl 3-(2-bromoethyl)benzylcarbamate in Advanced Organic Synthesis

Executive Summary

As modern drug discovery pivots toward complex multivalent modalities—such as Proteolysis Targeting Chimeras (PROTACs), molecular glues, and macrocyclic kinase inhibitors—the demand for highly specific, orthogonally protected building blocks has surged. tert-Butyl 3-(2-bromoethyl)benzylcarbamate (CAS: 2034459-97-5)[1] has emerged as a premier bifunctional synthon.

This technical guide dissects the structural rationale behind this molecule, explores its critical role in linker engineering, and provides field-validated, self-correcting protocols for its integration into multistep organic syntheses. By understanding the causality behind its reactivity, synthetic chemists can leverage this building block to accelerate structure-activity relationship (SAR) campaigns and streamline active pharmaceutical ingredient (API) development.

Structural Anatomy & Mechanistic Rationale

The utility of tert-Butyl 3-(2-bromoethyl)benzylcarbamate lies in its precise bifunctional asymmetry. It is engineered to perform two distinct chemical reactions under completely orthogonal conditions, preventing cross-reactivity and minimizing the need for complex purification steps.

The Electrophilic Vector: 2-Bromoethyl Group

The molecule features a primary alkyl bromide appended to a two-carbon aliphatic chain. This moiety is highly primed for bimolecular nucleophilic substitution (

The Masked Nucleophile: Boc-Protected Benzylamine

The opposite end of the molecule houses a primary benzylamine masked by a tert-butoxycarbonyl (Boc) protecting group. As extensively documented in Greene's Protective Groups in Organic Synthesis[3], the Boc group renders the nitrogen atom sterically hindered and electronically deactivated, ensuring it remains completely inert during the harsh basic conditions required for the

The Spatial Director: Meta-Substitution

Unlike linear polyethylene glycol (PEG) chains, the 1,3-disubstitution (meta-geometry) on the benzene ring imposes a rigid spatial trajectory. In the context of PROTACs, empirical evidence shows that linker length and exit vectors are critical for the thermodynamics of ternary complex formation[4]. The meta-benzyl geometry provides a distinct, semi-rigid vector that can enhance the cooperativity between the target protein and the E3 ligase, often outperforming highly flexible linear linkers.

Core Synthetic Workflow: PROTAC Linker Engineering

One of the most valuable applications of this building block is the rapid assembly of heterobifunctional degraders (PROTACs). The synthesis involves an asymmetric three-part diversification: attaching the target-binding warhead, extending the linker, and capping it with an E3 ligase ligand[4].

Caption: Orthogonal synthetic workflow utilizing tert-Butyl 3-(2-bromoethyl)benzylcarbamate.

Step 1: N-Alkylation (Warhead Attachment)

The target-binding ligand (often containing a secondary amine) is reacted with the 2-bromoethyl group. To prevent over-alkylation and accelerate the reaction, a Finkelstein catalyst (Potassium Iodide, KI) is employed. The KI converts the alkyl bromide to a more reactive alkyl iodide in situ, which is rapidly consumed by the amine nucleophile[2].

Step 2: Boc Deprotection & Amide Coupling (E3 Ligase Attachment)

Following purification, the Boc group is cleaved using Trifluoroacetic acid (TFA). The resulting primary benzylamine is then coupled to the carboxylic acid derivative of an E3 ligase ligand (e.g., a Thalidomide or VHL derivative) using standard peptide coupling reagents like HATU and DIPEA.

Caption: Ternary complex architecture enabled by the meta-benzyl linker.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm causality and reaction progression.

Protocol A: Regioselective N-Alkylation via Finkelstein Catalysis

Objective: Attach a secondary amine warhead to the 2-bromoethyl vector.

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq) and tert-Butyl 3-(2-bromoethyl)benzylcarbamate (1.1 eq).

-

Solvent & Base: Suspend the mixture in anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.2 M. Add finely powdered Potassium Carbonate (

, 2.5 eq)[5]. Causality: -

Catalyst Addition: Add Potassium Iodide (KI, 0.1 eq) to initiate the Finkelstein exchange[2].

-

Thermal Activation: Attach a reflux condenser and heat the suspension to 65 °C under an inert Argon atmosphere for 12–16 hours.

-

Validation Checkpoint (LC-MS): Sample 10 µL of the reaction, dilute in MeOH, and analyze. The mass spectrum should show the complete disappearance of the starting amine and the emergence of the

peak corresponding to the alkylated product. -

Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Orthogonal Boc Deprotection

Objective: Unmask the primary benzylamine for subsequent coupling.

-

Acidic Cleavage: Dissolve the purified alkylated intermediate from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

-

Reagent Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM.

-

Reaction Monitoring: Stir at room temperature for 2 hours. Causality: The acidic environment protonates the carbamate oxygen, leading to the expulsion of isobutylene gas and

. The effervescence serves as a visual indicator of reaction progress[3]. -

Validation Checkpoint (TLC): Spot the reaction mixture against the starting material. The product will remain at the baseline (due to the highly polar TFA-amine salt) while the starting material will migrate.

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3 × 10 mL) to remove residual TFA azeotropically. The resulting primary amine TFA salt is ready for immediate use in amide coupling.

Quantitative Data: Optimization of N-Alkylation

The choice of base and solvent is critical for maximizing the yield of the

Table 1: Reaction Condition Optimization for N-Alkylation

| Entry | Base (Equivalents) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | None | THF | 65 | 24 | 34% | Poor conversion; homogeneous base promotes side reactions. | |

| 2 | None | DMF | 80 | 12 | 61% | Good yield, but difficult solvent removal during workup. | |

| 3 | None | MeCN | 65 | 24 | 72% | Clean reaction profile; moderate kinetics. | |

| 4 | KI (0.1 eq) | MeCN | 65 | 14 | 89% | Optimal; in situ iodide formation drastically accelerates | |

| 5 | NaH (1.5 eq) | None | THF | 0 to 25 | 4 | <10% | Strong base promotes E2 elimination of the bromoethyl group. |

Note: Yields represent isolated yields after silica gel chromatography. Entry 4 represents the self-validating protocol established in Section 4.

Conclusion

tert-Butyl 3-(2-bromoethyl)benzylcarbamate is a highly versatile, orthogonally protected building block that bridges the gap between target-binding warheads and E3 ligase ligands. By leveraging its distinct

References

-

化源网 (ChemSrc). "4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide - cas号查询: 2034459-97-5" (Contains structural and CAS data for tert-Butyl 3-(2-bromoethyl)benzylcarbamate and related compounds). Available at:[Link]

-

Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons. Available at:[Link]

-

Cyrus, K., et al. "Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras." National Institutes of Health (PMC). Available at:[Link]

-

McCabe, et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." National Institutes of Health (PMC). Available at:[Link]

Sources

- 1. 2034459-97-5_CAS号:2034459-97-5_4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide - 化源网 [m.chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds Using tert-Butyl 3-(2-bromoethyl)benzylcarbamate

Abstract

This technical guide provides detailed protocols and scientific rationale for the use of tert-Butyl 3-(2-bromoethyl)benzylcarbamate as a versatile bifunctional building block in modern organic synthesis. We demonstrate its utility in constructing novel nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and drug discovery. The molecule's design, featuring a reactive primary alkyl bromide for N-alkylation and a stable, yet readily cleavable, Boc-protected amine, allows for a modular and strategic approach to complex molecule synthesis. This document outlines a representative two-step synthesis of a substituted tetrahydroisoquinoline, including detailed experimental procedures, mechanistic insights, and characterization data. These application notes are intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolbox for creating diverse chemical libraries.

Introduction: A Strategically Designed Synthetic Intermediate

tert-Butyl 3-(2-bromoethyl)benzylcarbamate is a key intermediate engineered for multi-step organic synthesis. Its structure is notable for two key features:

-

The Electrophilic Bromoethyl Group: The primary alkyl bromide serves as a potent electrophile, ideal for undergoing SN2 reactions with a wide range of nucleophiles, particularly primary and secondary amines. This reaction, known as N-alkylation, is a cornerstone of amine synthesis.[1]

-

The Orthogonal Boc Protecting Group: The amine on the benzyl ring is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is renowned for its stability under a variety of reaction conditions, including the basic conditions often required for N-alkylation.[2] However, it can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), unmasking the amine for subsequent transformations.[3][4]

This differential reactivity allows for a sequential and controlled approach to building molecular complexity, making it an invaluable tool for constructing libraries of compounds for screening against biological targets like G protein-coupled receptors (GPCRs), where precise molecular architecture is critical for modulating activity.[5][6]

Physicochemical Properties and Safety

A summary of the key properties and safety information for the title compound is provided below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[[3-(2-bromoethyl)phenyl]methyl]carbamate | N/A |

| Molecular Formula | C₁₄H₂₀BrNO₂ | N/A |

| Molecular Weight | 314.22 g/mol | N/A |

| CAS Number | 171663-13-1 (related structure) | [7] |

| Appearance | Typically a colorless oil or low-melting solid | N/A |

| Hazard Statements | Causes skin and serious eye irritation. May cause respiratory irritation. | [8] |

| Precautionary Notes | Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | [9] |

Core Synthetic Strategy: Modular Assembly of Heterocycles

The primary application of tert-butyl 3-(2-bromoethyl)benzylcarbamate is the N-alkylation of a nucleophile, followed by deprotection and subsequent intramolecular cyclization to form a new heterocyclic ring. This strategy provides a robust pathway to diverse molecular scaffolds.

Principle of N-Alkylation

The core reaction involves the deprotonation of a nucleophilic amine by a non-nucleophilic base, which then attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion.

Caption: General scheme for N-alkylation.

Principle of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that regenerates the free amine. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation.[3] This unmasked amine is then available for further reactions.

Detailed Application Protocol: Synthesis of a Novel Tetrahydroisoquinoline

This protocol details the synthesis of a tert-butyl (3-(2-((4-methoxybenzyl)amino)ethyl)benzyl)carbamate intermediate, followed by its conversion into a substituted tetrahydroisoquinoline, a privileged scaffold in medicinal chemistry.

Caption: Two-step workflow for tetrahydroisoquinoline synthesis.

Protocol 4.1: Step 1 - N-Alkylation with 4-Methoxybenzylamine

This procedure describes the formation of the key acyclic intermediate.

Materials:

-

tert-Butyl 3-(2-bromoethyl)benzylcarbamate (1.0 eq)

-

4-Methoxybenzylamine (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butyl 3-(2-bromoethyl)benzylcarbamate (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

-

Base and Nucleophile Addition: Add potassium carbonate (2.0 eq) and 4-methoxybenzylamine (1.1 eq) to the stirred solution.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The use of a solid base like K₂CO₃ facilitates product isolation and avoids strongly basic aqueous workups that could compromise the Boc group.[10]

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring for the disappearance of the starting bromide.

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Dilute the filtrate with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove DMF and other water-soluble impurities.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated intermediate.

Protocol 4.2: Step 2 - Boc Deprotection and Intramolecular Cyclization

This procedure details the deprotection of the Boc group and the subsequent acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.

Materials:

-

N-alkylated intermediate from Protocol 4.1 (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Paraformaldehyde (1.5 eq)

-

Methanol or Acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Boc Deprotection: Dissolve the intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M). Add TFA (10-20 eq, typically a 25% v/v solution of TFA in DCM) dropwise at 0 °C.[3] Stir at room temperature for 1-2 hours.

-

Monitoring Deprotection: Monitor the reaction by LC-MS for the complete conversion to the deprotected diamine product (observed as its TFA salt).

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude diamine TFA salt is often used directly in the next step.

-

Cyclization Setup: Dissolve the crude salt in a suitable solvent like methanol or acetonitrile. Add paraformaldehyde (1.5 eq).

-

Pictet-Spengler Cyclization: Heat the mixture to reflux for 4-6 hours. The reaction involves the formation of an iminium ion intermediate, which is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, completing the heterocycle.

-

Work-up and Isolation: Cool the reaction mixture and concentrate the solvent. Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases. Wash further with brine, dry the organic layer over MgSO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to afford the final tetrahydroisoquinoline derivative.

Characterization and Expected Data

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

Table of Hypothetical Results:

| Compound | Step | Starting Mass (mg) | Product Mass (mg) | Yield (%) | Purity (LC-MS) | Observed Mass [M+H]⁺ |

| N-Alkylated Intermediate | 1 | 314 | 325 | 88% | >95% | 371.23 |

| Tetrahydroisoquinoline | 2 | 300 | 195 | 85% | >98% | 283.19 |

Broader Applications in Library Synthesis

The true power of tert-butyl 3-(2-bromoethyl)benzylcarbamate lies in its application for parallel synthesis and library generation. By substituting the nucleophile in Protocol 4.1, a vast array of intermediates can be generated, each of which can be cyclized or further modified to produce unique final compounds. This approach is highly valuable in hit-to-lead optimization campaigns in drug discovery.

Caption: Library generation from a common intermediate.

This modularity can accelerate the exploration of structure-activity relationships (SAR) for complex biological targets, such as designing biased allosteric modulators for GPCRs, where subtle structural changes can switch a compound's signaling profile.[5][11]

References

- BenchChem. (2025). Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate.

- Apollo Scientific. (n.d.). CAS: 39684-80-5 | OR46552 | 2-Bromoethylamine, N-BOC protected.

- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology.

- Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry.

- Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.

- Slocum, S. T., et al. (2023). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature.

- BenchChem. (2025). Application of tert-Butyl (2-(benzylamino)ethyl)carbamate in Pharmaceutical Synthesis.

- ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry.

- Valenti, G., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. Medicinal research reviews.

- BenchChem. (2025). Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide.

- BenchChem. (2025). The Chemistry of the Boc Protecting Group.

- BroadPharm. (n.d.). Boc.

- PubChem. (n.d.). tert-Butyl 3-bromobenzylcarbamate.

- BenchChem. (2025). Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile.

- Chemsrc. (2025). tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5.

- Gregory, K. J., et al. (2010). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. genscript.com [genscript.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc | BroadPharm [broadpharm.com]

- 5. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis of Tetrahydroisoquinoline Scaffolds Using tert-Butyl 3-(2-Bromoethyl)benzylcarbamate

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds with applications as vasodilators, antihypertensive agents, and antitumor drugs.[1][2] The development of efficient and modular synthetic routes to access functionalized THIQ derivatives is therefore of significant interest to researchers in drug discovery and development.

This guide details the application of tert-butyl 3-(2-bromoethyl)benzylcarbamate as a key precursor for the synthesis of N-Boc-protected tetrahydroisoquinolines. This precursor is strategically designed for a highly efficient intramolecular cyclization, offering a reliable and straightforward pathway to the THIQ core. The tert-butoxycarbonyl (Boc) protecting group provides stability during the cyclization and allows for facile deprotection under acidic conditions, enabling further derivatization.

Core Principle: Intramolecular N-Alkylation

The primary application of tert-butyl 3-(2-bromoethyl)benzylcarbamate leverages a classical and robust organic transformation: a base-mediated intramolecular SN2 cyclization.

Mechanism Breakdown:

-

Deprotonation: The reaction is initiated by a non-nucleophilic base, which abstracts the acidic proton from the carbamate nitrogen. This deprotonation is crucial for activating the nitrogen atom, transforming it into a potent nucleophile.

-

Intramolecular Attack: The resulting nitrogen anion attacks the electrophilic carbon of the bromoethyl side chain. This intramolecular nucleophilic substitution leads to the displacement of the bromide leaving group.

-

Ring Formation: The formation of the new carbon-nitrogen bond closes the six-membered ring, yielding the stable N-Boc-1,2,3,4-tetrahydroisoquinoline product.

This synthetic strategy is analogous to well-established methods for forming saturated N-heterocycles.[3] The choice of a Boc-carbamate is deliberate; it renders the N-H proton sufficiently acidic for deprotonation by common bases while protecting the nitrogen from undesired side reactions.

Caption: Mechanism of Intramolecular Cyclization.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1,2,3,4-tetrahydroisoquinoline

This protocol describes a general procedure for the intramolecular cyclization of tert-butyl 3-(2-bromoethyl)benzylcarbamate to form the corresponding tetrahydroisoquinoline derivative.

Materials & Reagents:

| Reagent | CAS Number | M.W. ( g/mol ) | Typical Stoichiometry |

| tert-Butyl 3-(2-bromoethyl)benzylcarbamate | N/A | 328.23 | 1.0 equiv |

| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 | 1.2 - 1.5 equiv |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |

| Saturated Aqueous NH₄Cl | 12125-02-9 | 53.49 | For Quenching |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For Extraction |

| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | For Washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add sodium hydride (1.2 equiv, 60% dispersion in oil).

-

Solvent Addition: Add anhydrous DMF via syringe to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Substrate Addition: Dissolve tert-butyl 3-(2-bromoethyl)benzylcarbamate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH slurry at 0 °C over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford N-Boc-1,2,3,4-tetrahydroisoquinoline as a pure solid or oil.

Expert Insights & Causality:

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this transformation. It irreversibly deprotonates the carbamate, driving the reaction forward without competing in nucleophilic attack on the bromoethyl group. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, but may require higher temperatures or longer reaction times.[4][5]

-

Solvent Selection: Anhydrous polar aprotic solvents like DMF or THF are essential. They effectively solvate the sodium cation of the intermediate anion without interfering with the nucleophilicity of the nitrogen. The absence of water is critical to prevent quenching the base and the anionic intermediate.

-

Temperature Control: The initial addition at 0 °C is a safety measure to control the exothermic reaction between NaH and the substrate, and to prevent potential side reactions like elimination. Allowing the reaction to proceed at room temperature is typically sufficient for full conversion.

Downstream Applications & Synthetic Workflow

The resulting N-Boc-tetrahydroisoquinoline is a versatile intermediate for further synthetic elaboration. The Boc group can be easily removed to liberate the secondary amine, which can then participate in a wide range of transformations.

Caption: General Synthetic Workflow.

Protocol 2: Boc-Deprotection of N-Boc-1,2,3,4-tetrahydroisoquinoline

-

Setup: Dissolve the N-Boc-protected tetrahydroisoquinoline (1.0 equiv) in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at room temperature.

-

Reaction: Stir the mixture for 1-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the product, dry the organic layer, and concentrate to yield the free amine.

Conclusion

tert-Butyl 3-(2-bromoethyl)benzylcarbamate is a highly effective and practical precursor for the synthesis of the tetrahydroisoquinoline scaffold. The intramolecular cyclization protocol is robust, high-yielding, and proceeds under mild conditions. The resulting N-Boc protected product is an ideal intermediate for the construction of more complex molecules, making this methodology a valuable tool for researchers in organic synthesis and drug development.

References

- Journal of the Chemical Society D. (n.d.). A new synthesis of 1,2,3,4-tetrahydroisoquinolines.

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- International Journal of Scientific & Technology Research. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

- BenchChem. (n.d.). Application Notes and Protocols: Intramolecular Cyclization of N-Boc-3-Chloropropylamine Derivatives.

- ResearchGate. (2016, July 22). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?

- PMC. (2026, February 19). A divergent synthetic approach to tricyclic Furo[3,2-e]indolizines via base-mediated tandem annulations of diethyl malonate with aromatic bromomethyls.

Sources

- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 2. ijstr.org [ijstr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A divergent synthetic approach to tricyclic Furo[3,2-e]indolizines via base-mediated tandem annulations of diethyl malonate with aromatic bromomethyls - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: tert-Butyl 3-(2-bromoethyl)benzylcarbamate as a Bifunctional Intermediate in Pharmaceutical Synthesis

Executive Summary

In modern drug discovery—particularly in the synthesis of complex Active Pharmaceutical Ingredients (APIs), peptidomimetics, and Proteolysis Targeting Chimera (PROTAC) linkers—the demand for highly chemoselective, bifunctional building blocks is paramount. tert-Butyl 3-(2-bromoethyl)benzylcarbamate serves as an elite intermediate designed for orthogonal functionalization.

Structurally, it features a central meta-substituted benzene ring that provides rigid spatial separation between two distinct reactive handles: a moderately electrophilic 2-bromoethyl group and a latent primary amine protected as a tert-butyl carbamate (Boc). This application note details the mechanistic rationale and validated protocols for leveraging this intermediate in multi-step organic synthesis, ensuring high yields and rigorous quality control.

Mechanistic Rationale & Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand not just how a reaction proceeds, but why specific reagents are chosen to maintain the integrity of the molecule's orthogonal handles.

The Electrophilic Handle: S_N2 Alkylation

The 2-bromoethyl moiety is primed for bimolecular nucleophilic substitution (S_N2). Because primary alkyl halides are highly susceptible to S_N2 attack, they serve as excellent substrates for amine alkylation[1]. However, a known pitfall in amine alkylation is over-alkylation, leading to unwanted quaternary ammonium salts[2].

To control this, we utilize secondary amine nucleophiles. The steric hindrance of the resulting tertiary amine naturally halts further alkylation[2]. We perform this reaction in a polar aprotic solvent (Acetonitrile) to solvate the base cations while leaving the nucleophile highly reactive. Potassium iodide (KI) is often added to trigger an in situ Finkelstein reaction, transiently converting the alkyl bromide into a more reactive alkyl iodide.

The Latent Nucleophile: Boc Deprotection Dynamics

Once the S_N2 alkylation is complete, the Boc group must be removed to unmask the primary benzylamine for subsequent functionalization (e.g., amide coupling). The Boc group is highly stable to basic and nucleophilic conditions but is readily cleaved by strong acids like Trifluoroacetic Acid (TFA)[3].

The cleavage mechanism is a self-driving, four-step acid-catalyzed process:

-

Protonation: TFA protonates the carbonyl oxygen of the carbamate.

-

Fragmentation: The unstable protonated species fragments, releasing a stable tert-butyl cation and forming a carbamic acid intermediate[4].

-

Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing CO₂ gas. This gas evolution provides a strong thermodynamic driving force and serves as a visual indicator of reaction progress[5].

-

Salt Formation: The resulting free amine is protonated by excess TFA to form a stable trifluoroacetate salt[3].

Crucial Causality: The highly reactive tert-butyl cation generated in step 2 can undergo unwanted Friedel-Crafts alkylation with the electron-rich benzyl ring. To prevent this, a carbocation scavenger (such as Triisopropylsilane, TIPS) must be included in the reaction matrix[4].

Experimental Workflows & Self-Validating Protocols

Protocol A: Chemoselective S_N2 Alkylation

Objective: Alkylate a secondary amine using the bromoethyl handle without degrading the Boc-protected amine.

Reagents:

-

tert-Butyl 3-(2-bromoethyl)benzylcarbamate (1.0 eq)

-

Secondary Amine (e.g., Piperidine derivative) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Potassium Iodide (KI) (0.1 eq)

-

Acetonitrile (MeCN) (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Suspend K₂CO₃ and KI in anhydrous MeCN under an inert nitrogen atmosphere. Causality: K₂CO₃ is a mild, insoluble base that acts as an acid sponge for the generated HBr without being strong enough to cause E2 elimination of the alkyl halide.

-

Addition: Add the secondary amine, followed by the dropwise addition of tert-Butyl 3-(2-bromoethyl)benzylcarbamate dissolved in a minimal volume of MeCN.

-

Thermal Activation: Heat the reaction mixture to 80°C. Monitor via LC-MS. The reaction typically reaches completion within 6–8 hours.

-

Self-Validating Workup: Cool to room temperature and filter through a Celite pad to remove inorganic salts (K₂CO₃, KBr, KI). Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The presence of the intact Boc group can be validated via ¹H NMR (sharp singlet at ~1.45 ppm integrating to 9 protons).

Protocol B: Boc Cleavage and Amide Coupling

Objective: Unmask the primary amine and couple it with a target carboxylic acid.

Reagents:

-

Alkylated Intermediate from Protocol A (1.0 eq)

-

Trifluoroacetic Acid (TFA) (20% v/v)

-

Dichloromethane (DCM) (80% v/v)

-

Triisopropylsilane (TIPS) (2.0 eq)

Step-by-Step Methodology:

-

Deprotection: Dissolve the intermediate and TIPS in DCM. Cool to 0°C. Causality: Cooling prevents exothermic degradation during initial acid exposure.

-

Acid Addition: Slowly add TFA. Remove the ice bath and allow the reaction to stir at room temperature.

-

Visual IPC (In-Process Control): Observe the reaction. The continuous bubbling of CO₂ gas indicates active deprotection[5]. Stir for 2 hours or until effervescence completely ceases.

-

Concentration: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding the amine TFA salt as a viscous oil.

-

Amide Coupling: Dissolve the crude TFA salt in N,N-Dimethylformamide (DMF). Add the target Carboxylic Acid (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Causality: Excess DIPEA is strictly required to first neutralize the TFA salt, freeing the amine to attack the HATU-activated ester. Stir for 4 hours at room temperature, then precipitate the final product in cold water.

Quantitative Data & Process Parameters

The following table summarizes the optimized reaction parameters, expected yields, and Quality Control (QC) validation metrics for the orthogonal workflows.

| Reaction Phase | Catalyst / Reagent | Solvent System | Temp | Time | Expected Yield | Primary QC Validation Metric |

| S_N2 Alkylation | K₂CO₃ (Base), KI (Cat.) | Acetonitrile | 80°C | 6-8 h | 82 - 88% | LC-MS: [M+H]⁺ mass shift; NMR: Retention of Boc singlet (1.45 ppm). |

| Boc Deprotection | TFA (Acid), TIPS (Scavenger) | Dichloromethane | 25°C | 2 h | > 95% | Visual: Cessation of CO₂ gas. NMR: Loss of 9H singlet at 1.45 ppm. |

| Amide Coupling | HATU (Activator), DIPEA (Base) | DMF | 25°C | 4 h | 75 - 85% | HPLC: >98% purity. LC-MS: Target mass confirmation. |

Synthetic Workflow Visualization

The following diagram illustrates the logical relationship and orthogonal nature of the synthetic steps utilizing this bifunctional intermediate.

Orthogonal synthetic workflow for tert-Butyl 3-(2-bromoethyl)benzylcarbamate.

References

1.[4] Boc Deprotection Mechanism - TFA, Common Organic Chemistry. 4 2.[3] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA), Benchchem. 3 3.[5] Amine Protection and Deprotection, Master Organic Chemistry. 5 4.[1] Synthesis of Amines I. Amine Alkylation by SN2 reaction, T. Minehan. 1 5.[2] 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition, OpenStax Adaptation. 2

Sources

- 1. tminehan.com [tminehan.com]

- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Troubleshooting tert-Butyl 3-(2-bromoethyl)benzylcarbamate Workflows

Welcome to the Technical Support Center. As a bifunctional building block, tert-butyl 3-(2-bromoethyl)benzylcarbamate presents unique synthetic challenges. It contains an electrophilic primary alkyl bromide (susceptible to nucleophilic substitution and elimination) and a mildly acidic, acid-labile Boc-protected primary amine. Failure to account for the cross-reactivity between these two functional groups often leads to catastrophic yield losses.

This guide provides mechanistic troubleshooting, quantitative base-selection data, and self-validating protocols to ensure chemoselective transformations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am trying to alkylate an alcohol, but my NMR shows a new set of vinylic doublets (~5.2–6.8 ppm). What happened?

The Causality: You are observing an E2 Elimination side reaction, resulting in the formation of tert-butyl 3-vinylbenzylcarbamate (a styrene derivative). The benzylic protons adjacent to the bromoethyl group are slightly acidic. When you use a strong, sterically hindered base (e.g., KOtBu, DBU) or apply excessive heat, the base abstracts the benzylic proton instead of deprotonating your target nucleophile. The resulting double bond is highly conjugated with the aromatic ring, making this thermodynamic sink highly favorable . The Solution: Switch to a milder, non-nucleophilic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or MeCN), and keep the reaction temperature strictly below 70 °C.

Q2: My reaction mixture turned into an insoluble, polymeric mess that won't elute on TLC. Why?